2-[(8-Ethoxy-4-methylquinazolin-2-yl)amino]-6-(4-methylphenyl)pyrimidin-4-ol
Description
2-[(8-Ethoxy-4-methylquinazolin-2-yl)amino]-6-(4-methylphenyl)pyrimidin-4-ol is a heterocyclic compound featuring a pyrimidin-4-ol core linked to a quinazoline moiety via an amino group. The quinazoline ring is substituted with an ethoxy group at position 8 and a methyl group at position 4, while the pyrimidin-4-ol is substituted with a 4-methylphenyl group at position 4.
Properties
IUPAC Name |
2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-4-(4-methylphenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-4-29-18-7-5-6-16-14(3)23-21(26-20(16)18)27-22-24-17(12-19(28)25-22)15-10-8-13(2)9-11-15/h5-12H,4H2,1-3H3,(H2,23,24,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUAVRHQTCYMFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C(N=C(N=C21)NC3=NC(=CC(=O)N3)C4=CC=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
A common route involves cyclizing 2-amino-5-ethoxy-N-methylbenzamide with formamidine acetate under acidic conditions.
Procedure :
-
Starting Material : 2-Amino-5-ethoxybenzoic acid is methylated using dimethyl sulfate in alkaline methanol to yield 2-amino-5-ethoxy-N-methylbenzamide.
-
Cyclization : The benzamide is heated with formamidine acetate in acetic acid at 110°C for 6 hours, forming the quinazoline core.
-
Isolation : The product is precipitated by adjusting the pH to 8–9 with ammonium hydroxide, yielding 8-ethoxy-4-methylquinazolin-2-amine as a pale-yellow solid (Yield: 72–78%).
Key Reaction :
Alternative Pathway via Chloroquinazoline Intermediate
For higher purity, 2-chloro-8-ethoxy-4-methylquinazoline is synthesized first, followed by amination.
Steps :
-
Chlorination : 8-Ethoxy-4-methylquinazoline-2(1H)-one is treated with phosphorus oxychloride (POCl₃) at reflux for 4 hours to form 2-chloro-8-ethoxy-4-methylquinazoline.
-
Amination : The chloro intermediate reacts with aqueous ammonia in tetrahydrofuran (THF) at 60°C, yielding the desired amine (Yield: 85%).
Synthesis of 6-(4-Methylphenyl)pyrimidin-4-ol
Biginelli-like Cyclocondensation
A modified Biginelli reaction condenses ethyl acetoacetate, 4-methylbenzaldehyde, and urea in ethanol under acidic conditions.
Optimized Conditions :
-
Catalyst : Concentrated HCl (10 mol%)
-
Temperature : 80°C, 8 hours
-
Yield : 68–70%
Reaction :
Purification via recrystallization from ethanol improves purity (>95%).
Coupling of Quinazoline and Pyrimidine Moieties
Nucleophilic Aromatic Substitution
The amine group of 8-ethoxy-4-methylquinazolin-2-amine displaces a leaving group (e.g., chloro) on the pyrimidine ring.
Procedure :
Buchwald-Hartwig Amination
For milder conditions, palladium-catalyzed cross-coupling is utilized.
Conditions :
-
Catalyst : Pd₂(dba)₃ (2 mol%)
-
Ligand : Xantphos (4 mol%)
-
Base : Cs₂CO₃
-
Solvent : Toluene
-
Temperature : 110°C, 24 hours
Comparative Analysis of Methods
| Parameter | Nucleophilic Substitution | Buchwald-Hartwig |
|---|---|---|
| Yield | 58–60% | 72% |
| Reaction Time | 10 hours | 24 hours |
| Catalyst Cost | Low | High |
| Byproducts | Moderate | Minimal |
| Scalability | Industrial-friendly | Lab-scale |
The Buchwald-Hartwig method offers higher yields but requires expensive catalysts, making nucleophilic substitution preferable for large-scale synthesis.
Purification and Characterization
Final purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Characterization includes:
-
¹H/¹³C NMR : Confirms substitution patterns.
-
HRMS : Validates molecular formula (C₂₃H₂₂N₆O₂).
Challenges and Optimization
-
Regioselectivity : Ethoxy group placement at position 8 requires careful control during quinazoline synthesis.
-
Stability : Pyrimidin-4-ol is prone to tautomerization; anhydrous conditions mitigate degradation.
-
Catalyst Recycling : Pd recovery systems improve cost-efficiency in Buchwald-Hartwig protocols .
Chemical Reactions Analysis
Types of Reactions
2-[(8-Ethoxy-4-methylquinazolin-2-yl)amino]-6-(4-methylphenyl)pyrimidin-4-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline or pyrimidine derivatives.
Scientific Research Applications
2-[(8-Ethoxy-4-methylquinazolin-2-yl)amino]-6-(4-methylphenyl)pyrimidin-4-ol has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(8-Ethoxy-4-methylquinazolin-2-yl)amino]-6-(4-methylphenyl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression.
Comparison with Similar Compounds
Table 1: Comparison of Structural Features and Binding Data
Key Observations:
Substituent Impact on Binding Affinity :
- The ethoxy group in the target compound may enhance metabolic stability compared to the methoxy group in ZINC9419129, which shows a lower Ki (42.07 nM) .
- The 4-methylphenyl group in the target compound likely improves hydrophobic interactions with target proteins, similar to the 3-methoxyphenyl group in ZINC9419129 .
Heterocyclic Modifications :
- Replacement of the pyrimidin-2-ylsulfanylmethyl group (ZINC17879278) with a benzimidazolylsulfanylmethyl group () increases molecular weight (445.5 g/mol vs. 445.5 g/mol) but may reduce solubility due to added hydrophobicity .
Biological Activity Trends: Quinazoline-pyrimidine hybrids generally exhibit nanomolar binding affinities for targets like TCTP, outperforming controls like Artesunate (µM range) .
Physicochemical and Pharmacokinetic Comparisons
Table 2: Physicochemical Properties
Key Observations:
- The ethoxy group in the target compound may slightly increase LogP compared to ZINC9419129, reducing aqueous solubility.
- The benzimidazolylsulfanylmethyl group in introduces steric bulk, further lowering solubility .
Q & A
Q. How can the synthesis of 2-[(8-Ethoxy-4-methylquinazolin-2-yl)amino]-6-(4-methylphenyl)pyrimidin-4-ol be optimized for yield and purity?
- Methodological Answer : Synthesis optimization involves refluxing intermediates (e.g., quinazoline and pyrimidine precursors) in ethanol under controlled conditions. For example, morpholine and formaldehyde can be used as catalysts in a Mannich-type reaction to functionalize the pyrimidine core . Reaction time (e.g., 10–12 hours) and stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to aldehyde) should be systematically adjusted. Post-reaction purification via crystallization (ethanol/water mixtures) ensures purity. Monitoring via TLC or HPLC is critical to track intermediate formation .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., ethoxy group at δ 1.3–1.5 ppm, aromatic protons at δ 6.8–8.2 ppm) and confirms substitution patterns.
- IR Spectroscopy : Identifies functional groups (e.g., N–H stretching at ~3300 cm⁻¹, C=O/C=N vibrations at 1600–1700 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated vs. observed m/z).
- X-ray Crystallography (if available): Resolves 3D conformation and hydrogen-bonding networks .
Q. How can preliminary biological activity (e.g., antimicrobial or anticancer) be evaluated?
- Methodological Answer : Use in vitro assays:
- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative strains (e.g., S. aureus, E. coli).
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.
Include positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤1%). Data interpretation must account for solubility limitations and cytotoxicity thresholds .
Advanced Research Questions
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer : Discrepancies often arise from structural analogs with minor substitutions (e.g., ethoxy vs. methoxy groups). To resolve:
- Compare substituent effects via SAR studies : Synthesize analogs (e.g., 6-(3-methoxyphenyl) vs. 6-(4-methylphenyl)) and test under identical conditions.
- Evaluate physicochemical properties (logP, solubility) using HPLC or shake-flask methods to correlate bioactivity with bioavailability .
- Example : Ethoxy groups enhance lipophilicity, potentially improving membrane permeability but reducing aqueous solubility .
Q. What experimental design is recommended for in vivo pharmacological studies?
- Methodological Answer : Adopt a randomized block design with dose-response variables:
- Groups : Control (vehicle), low/medium/high dose (e.g., 10, 50, 100 mg/kg), and positive control.
- Parameters : Pharmacokinetics (plasma half-life via LC-MS), toxicity (ALT/AST levels), and efficacy (tumor volume reduction in xenograft models).
- Statistical Power : Use ≥6 animals/group to account for biological variability. Pilot studies inform sample size calculations .
Q. How can structure-activity relationships (SAR) be systematically investigated?
- Methodological Answer :
- Step 1 : Synthesize derivatives with targeted substitutions (e.g., quinazoline ring: ethoxy → methoxy; pyrimidine: hydroxyl → carbonyl).
- Step 2 : Test analogs in parallel assays (e.g., enzyme inhibition, cell viability).
- Step 3 : Apply QSAR modeling (e.g., CoMFA, molecular docking) to predict binding affinities to targets like tyrosine kinases. Validate with crystallographic data if available .
- Example : Replacing the 4-methylphenyl group with chlorophenyl increases steric bulk, potentially altering target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
